Amredobresib

AML xenograft in vivo efficacy

Amredobresib (also known as FT-1101, CC-95775, BI is an orally bioavailable, small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It is classified as a pan-BET inhibitor, binding to all four BET family members—BRD2, BRD3, BRD4, and BRDT—with equipotent biochemical affinity (Kd ≤ 20 nM).

Molecular Formula C26H29N9
Molecular Weight 467.6 g/mol
CAS No. 1610044-98-8
Cat. No. B12414852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmredobresib
CAS1610044-98-8
Molecular FormulaC26H29N9
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=C(N=C2NC)C3=NC4=C(N3CC5=CC=CC=C5)C=C(C=C4)N6CCN(CC6)C
InChIInChI=1S/C26H29N9/c1-18-30-31-26-24(27-2)28-22(17-34(18)26)25-29-21-10-9-20(33-13-11-32(3)12-14-33)15-23(21)35(25)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,27,28)
InChIKeyJLUUVUUYIXBDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amredobresib (FT-1101/BI 894999) CAS 1610044-98-8: Preclinical and Clinical Overview of a Structurally Distinct Pan-BET Inhibitor


Amredobresib (also known as FT-1101, CC-95775, BI 894999) is an orally bioavailable, small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins [1]. It is classified as a pan-BET inhibitor, binding to all four BET family members—BRD2, BRD3, BRD4, and BRDT—with equipotent biochemical affinity (Kd ≤ 20 nM) [2]. The compound is structurally distinct from other clinical-stage BET inhibitors including the (+)-JQ1 class and has been evaluated in Phase I clinical trials for relapsed/refractory hematologic malignancies (NCT02543879) and advanced solid tumors (NCT02516553) [3][4].

Why Amredobresib (FT-1101) Cannot Be Substituted with Other Clinical-Stage BET Inhibitors: The Case for Differentiated Selection


BET inhibitors are not a homogenous class; compounds differ substantially in structural scaffold, target engagement profile across bromodomain subtypes, pharmacokinetic properties, and clinical development stage. Simple substitution of one BET inhibitor for another in a research program or clinical development pipeline without accounting for these distinctions can introduce confounding variables including divergent potency against specific cell lines, distinct off-target bromodomain activity profiles (e.g., CECR2 and BRD9 engagement), and different oral exposure characteristics [1]. Amredobresib possesses a unique structural scaffold unrelated to the (+)-JQ1 class, exhibits equipotent binding across all four BET family members, and has demonstrated differentiated preclinical efficacy relative to JQ1 in head-to-head xenograft studies [2][3]. The following quantitative evidence addresses specific differentiation dimensions critical for informed scientific selection.

Amredobresib Quantitative Differentiation: Evidence-Based Comparison Versus JQ1-Class BET Inhibitors and BD2-Selective Apabetalone


Amredobresib Superior In Vivo Efficacy in MV-4-11 AML Xenograft Model Versus (+)-JQ1 Class BET Inhibitors

In the MV-4-11 acute myeloid leukemia xenograft model, oral treatment with Amredobresib (FT-1101) at its maximum tolerated dose achieved superior tumor growth inhibition, including tumor regressions, relative to BET inhibitors of the (+)-JQ1 class [1]. The observed in vivo efficacy was associated with prolonged drug exposure in tumor tissue sustained for at least 12 hours post-dose [2].

AML xenograft in vivo efficacy tumor regression

Amredobresib BRD4 Bromodomain Binding Affinity: IC50 Values of 5 nM (BD1) and 41 nM (BD2) in AlphaScreen Assay

Amredobresib potently blocks the binding of both BRD4 bromodomains to acetylated histones, with an IC50 of 5 nM for BRD4-BD1 and 41 nM for BRD4-BD2 as measured by AlphaScreen assay [1]. This represents a distinct BD1 > BD2 potency profile with an approximate 8.2-fold selectivity for the first bromodomain.

BRD4 bromodomain binding affinity AlphaScreen

Amredobresib Pan-BET Equipotent Binding: Kd ≤ 20 nM Across All Four BET Family Members

In biochemical binding assays, Amredobresib (FT-1101) displays equipotent inhibition of binding of both bromodomains in all four BET family members (BRD2, BRD3, BRD4, and BRDT) to a known bromodomain ligand, with Kd values ≤ 20 nM [1][2]. This pan-BET equipotent profile contrasts with BD2-selective inhibitors such as apabetalone (RVX-208), which exhibits preferential BD2 > BD1 binding and BRD2/3 > BRD4 selectivity [3].

BET family BRD2 BRD3 BRD4 BRDT Kd

Amredobresib Broad In Vitro Anti-Proliferative Activity: 66 of 123 Hematologic Cancer Cell Lines with IC50 < 500 nM

In a broad panel of human leukemia, lymphoma, and multiple myeloma cell lines, Amredobresib (FT-1101) displayed potent anti-proliferative activity, with 66 out of 123 cell lines (53.7%) exhibiting IC50 values < 500 nM [1][2]. In the MV-4-11 AML cell line specifically, the IC50 was 40 nM .

leukemia lymphoma multiple myeloma anti-proliferative IC50

Amredobresib Clinical-Stage Differentiation: Phase I Data in Hematologic Malignancies (NCT02543879) Versus Preclinical-Only JQ1

Amredobresib (FT-1101) has completed Phase I clinical evaluation in patients with relapsed/refractory AML, MDS, or non-Hodgkin lymphoma (NCT02543879), with dose-proportional pharmacokinetics demonstrated across a 10-600 mg dose range, a median Tmax of 4 hours, and a mean terminal half-life of 52 hours [1]. In contrast, the widely used preclinical tool compound JQ1 remains a research tool with no clinical development program [2]. Additionally, Amredobresib shows additional activity towards non-BET bromodomain proteins including CECR2 and BRD9, a profile not reported for JQ1 [1].

Phase I clinical trial AML MDS NHL

Amredobresib Additional Activity Against Non-BET Bromodomain Proteins CECR2 and BRD9

Amredobresib (FT-1101) shows additional activity towards several non-BET bromodomain proteins, including CECR2 and BRD9, extending its target engagement profile beyond the four canonical BET family members [1]. This expanded bromodomain activity profile is not reported for many other clinical-stage BET inhibitors including JQ1-class compounds [2].

CECR2 BRD9 non-BET bromodomain selectivity profile

Amredobresib (FT-1101) Optimal Research and Procurement Applications Based on Quantitative Evidence


Acute Myeloid Leukemia (AML) Translational Research Requiring Clinically Validated BET Inhibition

Amredobresib is optimally suited for AML translational research programs seeking a BET inhibitor with established human clinical pharmacokinetic data and demonstrated preclinical efficacy in AML models. The compound has completed Phase I evaluation in relapsed/refractory AML patients (NCT02543879) with dose-proportional PK (10-600 mg), Tmax 4 hr, and T1/2 52 hr [1]. In the MV-4-11 AML xenograft model, oral Amredobresib achieved superior tumor growth inhibition including regressions relative to JQ1-class inhibitors, with activity observed on once-weekly dosing schedules [2][3]. In vitro, MV-4-11 AML cells exhibit IC50 = 40 nM .

Pan-BET Inhibition Studies Requiring Equipotent Engagement Across All BET Family Members

For research programs requiring comprehensive suppression of all BET family members (BRD2, BRD3, BRD4, BRDT) without domain bias, Amredobresib provides equipotent binding across both bromodomains of all four BET proteins with Kd ≤ 20 nM [1][2]. This contrasts with BD2-selective compounds such as apabetalone (RVX-208) and BD1-preferring agents [3]. The equipotent pan-BET profile ensures that compensatory upregulation of non-targeted BET family members does not limit efficacy in experimental systems.

Bromodomain Target Engagement Studies Including Non-BET Proteins CECR2 and BRD9

Investigators studying the role of extended bromodomain families in cancer biology should consider Amredobresib due to its additional activity against non-BET bromodomain proteins CECR2 and BRD9, a profile not reported for many other clinical-stage BET inhibitors [1]. This expanded target engagement may be particularly relevant for cancers where these bromodomain-containing proteins have been implicated in transcriptional regulation.

BRD4 Bromodomain Binding Studies Requiring Defined BD1/BD2 Selectivity Parameters

Amredobresib is well-characterized for BRD4 bromodomain engagement with IC50 values of 5 nM (BD1) and 41 nM (BD2) as measured by AlphaScreen assay [1][2]. This approximately 8.2-fold BD1-preferring profile provides a defined reference point for studies comparing domain-selective versus pan-BET inhibition strategies, and enables reproducible in vitro experimental design with established binding parameters.

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